molecular formula C17H22N4O3 B2657523 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide CAS No. 2034581-41-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide

Cat. No.: B2657523
CAS No.: 2034581-41-2
M. Wt: 330.388
InChI Key: ZNJMUTMAJSFOFA-HDJSIYSDSA-N
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Description

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a pyrimidine moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Introduction of the pyrimidine moiety: This step involves the nucleophilic substitution of a halogenated pyrimidine derivative with a cyclohexylamine intermediate.

    Coupling of the oxazole and pyrimidine intermediates: The final step involves the coupling of the two intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts, solvents, and reaction temperatures. Additionally, continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(cyclohexyl)acetamide: Lacks the pyrimidine moiety.

    2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The uniqueness of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the oxazole and pyrimidine rings, along with the cyclohexyl group, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-11-15(12(2)24-21-11)10-16(22)20-13-4-6-14(7-5-13)23-17-18-8-3-9-19-17/h3,8-9,13-14H,4-7,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJMUTMAJSFOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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